2-Chloro-3-isothiocyanato-6-methylpyridine
Overview
Description
2-Chloro-3-isothiocyanato-6-methylpyridine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol . It is characterized by the presence of a chloro group, an isothiocyanate group, and a methyl group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isothiocyanato-6-methylpyridine typically involves the reaction of 2-chloro-6-methylpyridine with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isothiocyanato-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Addition Reactions: Reagents like primary and secondary amines are used to form thiourea derivatives.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Addition Reactions: Products include various thiourea derivatives.
Oxidation and Reduction: Products include oxidized and reduced forms of the compound.
Scientific Research Applications
2-Chloro-3-isothiocyanato-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-isothiocyanato-6-methylpyridine involves the interaction of its functional groups with biological targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-isothiocyanato-5-methylpyridine
- 2-Chloro-3-isothiocyanato-4-methylpyridine
- 2-Chloro-3-isothiocyanato-6-ethylpyridine
Uniqueness
2-Chloro-3-isothiocyanato-6-methylpyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-3-isothiocyanato-6-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-5-2-3-6(9-4-11)7(8)10-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNYYWNZDHENPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N=C=S)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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